4-Methoxypyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-methoxypyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3 |
InChI Key |
NLVZYRDCKUFONR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1O |
Origin of Product |
United States |
The Significance of Pyrrolidine Scaffolds in Chemical Synthesis
The pyrrolidine (B122466) scaffold, also known as tetrahydropyrrole, is a cornerstone of modern medicinal chemistry. tandfonline.com This saturated heterocyclic ring is a recurring motif in a wide array of biologically active molecules, including alkaloids and pharmaceuticals. frontiersin.orgtandfonline.com Its significance stems from several key features that make it an attractive component in drug design and synthesis.
One of the primary advantages of the pyrrolidine ring is its three-dimensional nature. Unlike flat, aromatic systems, the non-planar structure of the pyrrolidine ring allows for a greater exploration of three-dimensional space, a phenomenon sometimes referred to as "pseudorotation". researchgate.netnih.gov This spatial complexity, stemming from its sp³-hybridized carbon atoms, is crucial for creating molecules that can interact with the intricate and specific binding sites of biological targets like enzymes and receptors. researchgate.netnih.gov
Furthermore, the pyrrolidine scaffold's chemical flexibility allows for extensive modifications. Substitutions can be readily made at various positions on the ring, enabling chemists to fine-tune the physicochemical properties of the resulting molecules, such as their hydrophilicity, basicity, and structural rigidity. tandfonline.com This adaptability is instrumental in optimizing biological activity and enhancing target-specific interactions. tandfonline.com The ability to introduce diverse substituents also paves the way for developing derivatives with improved potency and reduced off-target effects. tandfonline.com
The prevalence of the pyrrolidine core in numerous FDA-approved drugs highlights its clinical relevance. tandfonline.comlifechemicals.com It is a key structural component in medications with a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comfrontiersin.org
The Role of 4 Methoxypyrrolidin 3 Ol As a Versatile Synthetic Building Block
Within the diverse family of pyrrolidine (B122466) derivatives, 4-methoxypyrrolidin-3-ol stands out as a highly valuable and versatile building block in organic synthesis. Its utility is rooted in the strategic placement of its functional groups—a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3) group—on the pyrrolidine ring. This specific arrangement provides chemists with reactive sites that can be selectively manipulated to construct more complex molecular architectures.
The presence of both a hydroxyl and a methoxy group allows for a range of chemical transformations. The hydroxyl group can serve as a nucleophile or be converted into a leaving group, facilitating the introduction of various other functionalities. The methoxy group, on the other hand, influences the electronic properties and conformation of the ring, and can also be a site for chemical modification.
This strategic functionalization makes this compound a key intermediate in the synthesis of a variety of complex molecules. For instance, it has been utilized in the creation of potent and selective inhibitors of enzymes implicated in diseases like cancer. Specifically, derivatives of this compound have been incorporated into the synthesis of irreversible inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.netacs.orggoogle.com
The compound's utility extends to the synthesis of various heterocyclic systems. For example, it can be a precursor for creating substituted pyrrolidines bearing a triazole ring, which are of interest for their potential pharmacological activities. evitachem.com The ability to serve as a scaffold for such diverse molecular frameworks underscores the importance of this compound in modern synthetic chemistry.
An Overview of Stereoisomeric Forms and Their Importance in Research
Strategies for Stereoselective Synthesis
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org In the context of pyrrolidine (B122466) synthesis, chiral auxiliaries can be used to control the formation of new stereocenters. For instance, the use of a camphor-derived chiral auxiliary has been shown to induce stereoselectivity in the (4+3) cycloaddition reactions of allenyl ethers and furans, which can be a pathway to substituted seven-membered rings that could potentially be transformed into pyrrolidine derivatives. nih.gov The auxiliary is typically removed in a later step to yield the desired enantiomerically enriched product. wikipedia.orgnih.gov Another example involves the use of inexpensive (S)-methylbenzylamine-based chiral auxiliaries in a Strecker amino acid synthesis strategy to produce enantiomerically pure tryptophan analogues, demonstrating the utility of this approach for creating chiral α-amino acids that can be precursors to complex heterocyclic systems. worktribe.com
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions are a powerful tool for constructing chiral cyclic compounds. In the synthesis of substituted pyrrolidines, palladium-catalyzed aerobic oxidative cyclization of alkenes bearing tethered t-butyl-sulfinamide nucleophiles can afford enantiopure 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov This method highlights the potential for metal-catalyzed reactions to achieve stereocontrol. Similarly, gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides provides access to various enantioenriched pyrrolidines in excellent yields and enantioselectivities. organic-chemistry.org
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a widely used method for establishing stereocenters. In the synthesis of pyrrolidine derivatives, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be fully reduced with excellent diastereoselectivity to afford functionalized pyrrolidines with up to four new stereocenters. researchgate.net It is proposed that the initial reduction of a C=X bond creates a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.net This strategy can be employed to convert suitably substituted pyrrole precursors into the desired stereoisomers of this compound.
Utilization of Enantiomerically Pure Precursors
Starting from a molecule that already possesses the desired stereochemistry is a common and effective strategy. For the synthesis of specific stereoisomers of this compound, one could start from an enantiomerically pure precursor such as (2S,4R)-1-acetyl-4-hydroxyproline. thieme-connect.de An electrochemical methoxylation of this starting material has been reported to produce a mixture of diastereomers of 1-acetyl-5-methoxypyrrolidin-3-ol. thieme-connect.de Further synthetic manipulations would then be required to obtain the target compound. Another approach involves the use of enantiomerically pure epoxides, which can be opened by a suitable nitrogen-containing nucleophile to set the stereochemistry of the resulting amino alcohol, a key intermediate for pyrrolidine synthesis. acs.org
Key Reaction Types in Pyrrolidine Moiety Construction
Nucleophilic Substitution Reactions with Stereocontrol
Nucleophilic substitution reactions are fundamental to the formation of the pyrrolidine ring and the introduction of substituents with a high degree of stereocontrol. rsc.orgscispace.com A tandem cationic cyclization–aziridinium (B1262131) ion formation–nucleophilic ring-opening procedure has been developed for the stereocontrolled synthesis of a wide variety of substituted pyrrolidines from acyclic precursors. rsc.org In this method, an intermediate bicyclic aziridinium ion is formed and subsequently opened by a nucleophile, leading to the formation of the pyrrolidine product as a single diastereoisomer. rsc.org
Another strategy involves the stereocontrolled electrophilic-nucleophilic α,α'-substitution of the pyrrolidine ring. scispace.com This allows for the sequential introduction of substituents at the C-2 and C-5 positions with defined stereochemistry. The stereochemical outcome of these substitution reactions is a key aspect of this methodology. scispace.com
The following table summarizes some of the key synthetic strategies and their outcomes:
| Strategy | Key Features | Typical Outcome |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral group to direct stereoselectivity. wikipedia.org | High diastereoselectivity, with the auxiliary removed in a later step. nih.gov |
| Asymmetric Cyclization | Metal-catalyzed cyclization of acyclic precursors. nih.govorganic-chemistry.org | Enantiopure or enantioenriched pyrrolidine derivatives. nih.govorganic-chemistry.org |
| Asymmetric Hydrogenation | Diastereoselective reduction of substituted pyrroles. researchgate.net | Functionalized pyrrolidines with multiple stereocenters. researchgate.net |
| Enantiomerically Pure Precursors | Starting with a chiral building block. thieme-connect.de | The stereochemistry of the final product is derived from the starting material. |
| Nucleophilic Substitution with Stereocontrol | Tandem cyclization-ring opening or sequential α,α'-substitution. rsc.orgscispace.com | Highly substituted pyrrolidines with controlled stereochemistry. rsc.org |
Synthetic Strategies for this compound: A Focus on Modern Methodologies
The synthesis of substituted pyrrolidines is of significant interest in medicinal and materials chemistry due to their prevalence in a wide array of biologically active compounds and functional materials. Among these, this compound and its stereoisomers represent a valuable chiral building block. This article delves into the synthetic methodologies for this specific compound, with a particular focus on modern ring-closing strategies, the optimization of reaction pathways, and the critical role of protecting groups in achieving efficient and stereoselective syntheses.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-Methoxypyrrolidin-3-ol and its derivatives. One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments collectively provide a complete picture of the molecule's connectivity and stereochemistry.
For the N-Boc protected trans-isomer, tert-butyl (3S,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate, the ¹H NMR spectrum reveals distinct signals for each proton. The protons on the pyrrolidine (B122466) ring (positions 2, 3, 4, and 5) and the methoxy (B1213986) and tert-butoxycarbonyl (Boc) groups can be assigned based on their chemical shifts, multiplicities (splitting patterns), and coupling constants. The trans-relationship between the hydroxyl group at C3 and the methoxy group at C4 is typically confirmed through the analysis of coupling constants (J-values) between the H3 and H4 protons, as well as through Nuclear Overhauser Effect (NOE) experiments.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbons bonded to electronegative oxygen and nitrogen atoms (C3, C4, C2, C5) appear at lower fields (higher ppm values) compared to the methyl carbons of the Boc and methoxy groups.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-Boc-3-hydroxypyrrolidine Derivative (Note: Data is illustrative, based on similar structures, as specific literature data for the target compound is not publicly available. Solvent: CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 (N-Boc) | - | - | - | 154.5 |
| C(CH₃)₃ | 1.46 | s | - | 80.1 |
| C(C H₃)₃ | 1.46 | s | - | 28.4 |
| 2 (CH₂) | 3.40-3.60 | m | - | 51.5 |
| 3 (CH-OH) | 4.20-4.30 | m | - | 72.3 |
| 4 (CH-OCH₃) | 3.80-3.90 | m | - | 84.1 |
| OCH₃ | 3.35 | s | - | 56.2 |
| 5 (CH₂) | 3.25-3.45 | m | - | 50.8 |
Data table is interactive and can be sorted.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound derivatives. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion can be readily observed.
For tert-butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate (Molecular Formula: C₁₀H₁₉NO₄), the expected molecular weight is 217.26 g/mol . In positive-ion mode ESI-MS, the compound is typically detected as protonated molecules [M+H]⁺ at m/z 217.3 or as adducts with sodium [M+Na]⁺ at m/z 240.3 or potassium [M+K]⁺ at m/z 256.3. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing the compound from others with the same nominal mass. Tandem MS (MS/MS) experiments can be used to study fragmentation patterns, which provide further structural confirmation. A common fragmentation pathway involves the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).
Table 2: Expected ESI-MS Adducts for N-Boc-3-hydroxy-4-methoxypyrrolidine
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₂₀NO₄⁺ | 218.1392 |
| [M+Na]⁺ | C₁₀H₁₉NNaO₄⁺ | 240.1212 |
| [M-C₄H₈+H]⁺ | C₆H₁₂NO₄⁺ | 162.0715 |
Data table is interactive and can be sorted.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound and its derivatives. Reversed-phase HPLC, using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with additives like formic acid or trifluoroacetic acid), is commonly employed to separate the target compound from impurities. Purity is assessed by integrating the peak area of the main compound relative to the total area of all observed peaks, typically using a UV detector.
Chiral HPLC for Enantiomeric Excess Determination
Since this compound contains at least two chiral centers (C3 and C4), it can exist as multiple stereoisomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers and diastereomers to determine enantiomeric excess (ee) and diastereomeric ratio (dr). synblock.com
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are highly effective for resolving chiral alcohols and amines. synblock.com The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Table 3: General Conditions for Chiral HPLC Separation of Hydroxypyrrolidine Derivatives
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic or acidic additive |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210-220 nm) |
| Temperature | Ambient (e.g., 25 °C) |
Data table is interactive and can be sorted.
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR can establish relative stereochemistry, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires the compound to be in a crystalline form. By diffracting X-rays off the crystal lattice, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
For a derivative of this compound, a successful single-crystal X-ray analysis would definitively confirm the cis or trans relationship between the substituents on the pyrrolidine ring and establish the absolute stereochemistry (R/S configuration) at the C3 and C4 carbons. This is often achieved by incorporating a heavy atom into the structure or by using anomalous dispersion effects (Flack parameter analysis). While no crystal structure for the title compound itself is publicly available, this method remains the gold standard for absolute structure proof in stereochemically complex molecules.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 4-Methoxypyrrolidin-3-ol from first principles.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine its optimized geometry, electron density distribution, and electrostatic potential. These calculations could predict the most likely sites for electrophilic and nucleophilic attack, thus offering insights into its chemical reactivity. The choice of functional and basis set would be crucial for obtaining accurate results that correlate well with experimental data, were it available.
HOMO-LUMO Gap Analysis and Reactivity Correlation
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in determining a molecule's reactivity, stability, and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, analysis of its frontier molecular orbitals would help in understanding its behavior in chemical reactions and its potential as an electron donor or acceptor.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound (Note: This table is illustrative as specific research data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound and assess the stability of its different conformers over time. By simulating the motion of the atoms, MD can provide a detailed picture of the molecule's flexibility, intramolecular interactions (such as hydrogen bonding involving the hydroxyl group), and its interactions with solvent molecules. This would be particularly important for understanding its behavior in a biological or solution-phase environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were found, the following subsections describe methodologies that could be applied if a relevant dataset of analogues were available.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. If a series of this compound derivatives with known biological activities existed, a CoMFA study could be performed to build a predictive model. This would involve aligning the structures and calculating their interaction energies with a probe atom on a 3D grid, leading to a model that could guide the design of new, more potent compounds.
Comparative Molecular Similarity Index Analysis (CoMSIA)
Similar to CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method. In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the structure-activity relationship. A CoMSIA model for a series of compounds including this compound could offer valuable insights into the specific physicochemical properties that are crucial for their biological activity.
Protein-Ligand Docking and Binding Affinity Prediction
Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This is followed by binding affinity prediction, which estimates the strength of the interaction. These methods are instrumental in identifying potential drug candidates and elucidating their mechanisms of action.
Identification of Potential Molecular Targets
The identification of potential molecular targets for a given compound is a primary application of computational screening. However, no studies have been published that specifically screen this compound against a panel of biological targets to identify potential protein binders.
Analysis of Binding Interactions and Orientations
Detailed analyses of binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, are crucial for understanding how a ligand recognizes its target. Without specific docking studies on this compound, there is no data to report on its potential binding modes or key interactions with any specific protein.
4 Methoxypyrrolidin 3 Ol As a Synthon in Complex Molecule Synthesis
Synthesis of Thiazole-Based Carboxamide Derivatives
The combination of a pyrrolidine (B122466) ring with a thiazole (B1198619) moiety is a strategy employed in the development of new chemical entities with potential antibacterial and cytotoxic properties. biointerfaceresearch.com However, the direct application of 4-methoxypyrrolidin-3-ol as a synthon in the construction of thiazole-based carboxamide derivatives is not explicitly detailed in the available scientific literature. The following sections describe the general principles for constructing such scaffolds.
Pyrrolidine-Thiazole Scaffold Construction
The construction of a pyrrolidine-thiazole scaffold involves the formation of the five-membered thiazole ring appended to a pyrrolidine structure. One documented approach involves reacting a pyrrolidine derivative containing an amino group with benzoyl isothiocyanate, followed by a reaction with a phenacyl bromide to form the thiazole ring. researchgate.net These multi-step syntheses can yield highly functionalized frameworks with potential biological activities. researchgate.net
Amide Coupling Methodologies
Amide bond formation is one of the most common reactions in medicinal chemistry. rsc.org The synthesis of thiazole-based carboxamides typically involves the coupling of a thiazole carboxylic acid with an appropriate amine. nih.gov Standard methodologies often require activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents. fishersci.co.uk Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA). nih.gov Another approach involves the in situ formation of acyl fluorides, which has proven effective for coupling sterically hindered or electron-deficient substrates where other methods may fail. rsc.org
Formation of N-Substituted Pyrrolidine Derivatives
A key application of this compound is in the synthesis of N-substituted pyrrolidine derivatives, particularly those integrated with other heterocyclic systems like 1,2,4-triazoles. These scaffolds are of significant interest due to the wide range of biological activities associated with the 1,2,4-triazole (B32235) core, which is found in numerous clinical drugs. benthamdirect.com
Integration with 1,2,4-Triazole Rings
A pivotal intermediate, trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, can be synthesized from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. benthamdirect.com The synthesis involves a sequence of reactions:
Epoxide Ring Opening: The starting bicyclic compound undergoes epoxide ring opening. benthamdirect.com
Methylation: The resulting alcohol is methylated under basic conditions. benthamdirect.com
Deprotection: The protecting group is removed to yield the desired trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole precursor. benthamdirect.com
This precursor serves as a versatile building block. By reacting this hydrochloride salt with various substituted benzoyl chlorides and benzyl (B1604629) bromides, a library of novel amide and amine derivatives can be generated. benthamdirect.com Specifically, eight new amides and six new amines have been successfully synthesized using this method. benthamdirect.com
Below is a table summarizing the classes of derivatives synthesized from the trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole precursor.
| Derivative Class | General Structure | Number Synthesized | Reagents Used |
| Amides | trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone | 8 (6a-h) | Substituted Benzoyl Chlorides |
| Amines | trans-1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole | 6 (8a-f) | Substituted Benzyl Bromides |
Development of Aminopyrimidine Derivatives
The aminopyrimidine scaffold is a critical pharmacophore in the design of kinase inhibitors, which are vital in oncology and the treatment of inflammatory diseases. researchgate.netnih.gov These compounds often target the ATP-binding site of kinases. nih.gov While the pyrrolidine ring is a common feature in many kinase inhibitors, the specific use of this compound in the synthesis of aminopyrimidine-based kinase inhibitors is not well-documented in the surveyed literature.
Synthesis of Irreversible Kinase Inhibitors
The pyrrolidine scaffold is a key structural element in the design of kinase inhibitors. While direct examples detailing the use of this compound in irreversible kinase inhibitors are not prevalent in the reviewed literature, its structural motifs are present in potent selective kinase inhibitors. For instance, a related and more complex pyrrolidinone structure is central to the clinical candidate PF-06650833, a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.gov The molecule, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, was developed through fragment-based drug design. nih.gov The substituted pyrrolidinone fragment was crucial for achieving high potency and selectivity, demonstrating how such scaffolds can be optimized to interact with the complex binding sites of kinases. nih.gov The development of this compound highlights the strategy of using functionalized heterocyclic synthons to achieve desirable pharmacokinetic properties and high lipophilic efficiency, which are critical for successful kinase inhibitor drug candidates. nih.gov
Applications in Heterocyclyl Compound Synthesis
The inherent structural and chemical properties of this compound make it an attractive building block for a variety of heterocyclic compounds.
Quinolone and naphthyridone are core scaffolds of a major class of synthetic antibacterial agents. mdpi.commdpi.com Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.com Structure-activity relationship studies have consistently shown that the substituent at the C-7 position of the quinolone ring is a critical determinant of antibacterial potency and spectrum. nih.gov Typically, this position is occupied by a nitrogen-containing heterocycle, such as a piperidine (B6355638) or a pyrrolidine ring. nih.gov While specific examples of incorporating this compound at the C-7 position were not identified in the surveyed literature, the synthesis of novel quinolones bearing variously substituted pyrrolidine and piperidine side chains is a well-established strategy to enhance activity against both Gram-positive and Gram-negative bacteria, including resistant strains. nih.govresearchgate.net
The modulation of immune cell signaling pathways through the inhibition of specific kinases is a primary strategy for treating autoimmune diseases. digitellinc.com As mentioned, the IRAK4 inhibitor PF-06650833, which contains a functionalized pyrrolidinone ring, is being investigated for its potential in treating autoimmune conditions such as rheumatoid arthritis. nih.gov The synthesis of this compound underscores the role of chiral pyrrolidine-based building blocks in creating highly selective inhibitors that can target key nodes in inflammatory signaling cascades. The development of such targeted therapies is a significant focus in the search for treatments for a wide range of autoimmune and inflammatory disorders. digitellinc.com
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is a key target for treating numerous disorders of the central nervous system. nih.gov The discovery of allosteric modulators for the CB1 receptor has opened new avenues for therapeutic intervention, potentially avoiding the side effects associated with direct-acting (orthosteric) agonists or antagonists. nih.govmdpi.com Research into CB1 allosteric modulators has identified several chemical scaffolds capable of this activity, including indole (B1671886) derivatives, ureas, and phenyltropane analogs. nih.govresearchgate.net A review of the current literature did not yield specific examples of this compound derivatives being utilized as CB1 receptor modulators.
Design and Synthesis of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The development of potent and selective NAPE-PLD inhibitors is crucial for studying the biological roles of these signaling lipids.
An extensive structure-activity relationship (SAR) study of a library of pyrimidine-4-carboxamide (B1289416) derivatives led to the identification of highly potent NAPE-PLD inhibitors. This research optimized a hit compound from a high-throughput screen by systematically modifying three different substituents on the pyrimidine (B1678525) scaffold (designated R₁, R₂, and R₃).
A key breakthrough in this effort was the modification at the R₃ position. Researchers discovered that exchanging a morpholine (B109124) substituent for a closely related analogue, (S)-3-hydroxypyrrolidine, resulted in a significant 10-fold increase in inhibitory activity. This substitution also advantageously reduced the lipophilicity of the compound. The resulting molecule, LEI-401, emerged as a nanomolar potent inhibitor with drug-like properties, making it a valuable tool for investigating the function of NAPE-PLD both in vitro and in vivo.
The SAR data for selected R₃ analogues are presented below, illustrating the superior potency of the compound containing the (S)-3-hydroxypyrrolidine moiety.
| Compound | R₃ Substituent | pIC₅₀ (μM) | IC₅₀ (nM) | Calculated logP |
|---|---|---|---|---|
| 2 (Hit Compound) | Morpholine | 6.09 ± 0.04 | 813 | 4.10 |
| 71 | Piperidine | 6.07 ± 0.05 | 851 | 4.49 |
| 81 | Dimethylamine | 6.36 ± 0.04 | 437 | 3.94 |
| 1 (LEI-401) | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 | 72 | 3.35 |
Stereochemical Influence on Inhibitory Potency
The three-dimensional arrangement of atoms, or stereochemistry, within a molecule is a critical determinant of its biological activity. For synthons like this compound, which possess multiple chiral centers, the specific configuration of these centers can profoundly impact the binding affinity and inhibitory potency of the resulting derivatives toward their target enzymes. The pyrrolidine ring, due to its non-planar, puckered nature, allows for various spatial dispositions of its substituents, and locking in a specific conformation through stereochemical control is a key strategy in drug design. nih.gov The differential interaction of stereoisomers with the chiral environment of a protein's active site often leads to significant variations in efficacy, with one isomer typically exhibiting much higher potency than the others. nih.gov
A compelling example of the pivotal role of stereochemistry can be found in the development of irreversible inhibitors for the T790M mutant of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. In a series of potent inhibitors, the this compound core was utilized as a key structural element. Specifically, the derivative 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one, designated as PF-06459988, demonstrated exceptional potency and selectivity. The high activity of this compound is intrinsically linked to its (3R,4R) stereochemistry.
Extensive structure-activity relationship (SAR) studies revealed that the (3R,4R) configuration of the this compound moiety was optimal for positioning the molecule within the EGFR active site. This specific arrangement allows for favorable interactions with key amino acid residues, thereby enhancing the binding affinity and inhibitory activity. While direct comparative data for all possible stereoisomers of this complex molecule were not detailed, the selection and progression of the (3R,4R) isomer underscore its superior activity profile.
The importance of the stereochemistry of substituted pyrrolidines is a recurring theme in medicinal chemistry. For instance, in the development of inhibitors for Beta-secretase 1 (BACE1), a target in Alzheimer's disease, a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives was synthesized. nih.gov One of the most active compounds from this series exhibited an IC50 value of 0.05 µM. nih.gov This highlights that a different, yet specific, stereochemical arrangement is required for optimal activity against a different biological target.
The following table presents data for the potent EGFR inhibitor PF-06459988, which incorporates the (3R,4R)-4-methoxypyrrolidin-3-ol core, illustrating its high potency against mutant forms of the enzyme.
| Compound | Stereochemistry of Pyrrolidine Core | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| PF-06459988 | (3R,4R) | EGFR (L858R/T790M) | 2.5 |
| PF-06459988 | (3R,4R) | EGFR (del/T790M) | 1.1 |
Future Directions and Emerging Research Avenues
Novel Synthetic Routes for Stereocontrolled Access
The development of efficient and stereoselective synthetic methods is crucial for accessing specific isomers of 4-Methoxypyrrolidin-3-ol, which is vital for its application in areas like drug discovery. While direct synthesis of this exact compound is not widely reported, several strategies for analogous 3,4-substituted pyrrolidines can be adapted.
One promising approach involves the diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters, which serves as a key step in creating substituted aminopyrrolidines. This method provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines and their hydroxy- or methoxy-substituted counterparts. researchgate.net For instance, the synthesis of the closely related (3S,4S)-3-methoxy-4-methylaminopyrrolidine has been achieved on a large scale through the resolution of (±)-1-Boc-3-benzylamino-4-hydroxypyrrolidine, a precursor derivable from 3-pyrroline (B95000) or 1,4-dichloro-2-butene. researchgate.net
Another powerful strategy is the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, which is a classic and highly effective method for constructing the pyrrolidine (B122466) ring. tandfonline.com The stereochemical outcome of this reaction can be controlled by the geometry of the reactants and the choice of catalyst, allowing for the synthesis of specific diastereomers. acs.org Ligand-controlled copper(I)-catalyzed asymmetric cycloadditions, for example, have enabled the regiodivergent synthesis of chiral pyrrolidines, offering a pathway to derivatives with multiple stereocenters. acs.org
Furthermore, synthetic routes starting from readily available chiral precursors like tartaric acid or 4-hydroxyproline (B1632879) are being explored. researchgate.netmdpi.com These methods leverage the innate chirality of the starting material to guide the stereochemistry of the final product through a series of controlled chemical transformations, such as SN2 displacements. researchgate.netgoogle.com
| Synthetic Strategy | Key Features | Potential Starting Materials | Stereocontrol Method |
| Conjugate Addition | High diastereoselectivity | α,β-Unsaturated esters | Chiral lithium amides |
| 1,3-Dipolar Cycloaddition | Efficient ring formation | Azomethine ylides, Alkenes | Ligand-controlled catalysis |
| Chiral Pool Synthesis | Utilizes natural chirality | Tartaric acid, 4-Hydroxyproline | Substrate-induced control |
| Asymmetric Epoxidation | Introduces specific chirality | Acyclic precursors | Sharpless epoxidation |
Exploration of New Chemical Transformations
The functional groups of this compound—a secondary amine and a secondary alcohol—provide fertile ground for a variety of chemical transformations to generate novel derivatives. The exploration of these reactions is key to creating libraries of compounds for biological screening.
N-Functionalization : The secondary amine is a prime site for modification. It can undergo a range of reactions including N-alkylation, N-arylation, and N-acylation to introduce diverse substituents. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to be an effective method for producing 3-aryl pyrrolidines, a common motif in bioactive molecules. nih.gov
O-Functionalization : The hydroxyl group can be readily acylated to form esters or alkylated to produce different ethers. These modifications can significantly alter the molecule's polarity, solubility, and biological activity.
Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, yielding a 4-methoxypyrrolidin-3-one derivative. These keto-pyrrolidines are valuable intermediates for further modifications, such as the synthesis of spiro-compounds or the introduction of new substituents at the C2 position. dntb.gov.ua
Derivatization for Analysis : The functional groups are also suitable for derivatization to facilitate analysis by techniques like gas chromatography-mass spectrometry. Acylation of the amine with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can improve chromatographic behavior and detection sensitivity. nih.gov
These transformations enable the creation of a wide array of derivatives, each with potentially unique properties and applications.
Advanced Applications in Molecular Probe Development
The pyrrolidine scaffold is increasingly recognized for its utility in the development of molecular probes for bioimaging, including Positron Emission Tomography (PET) and fluorescence microscopy. researchgate.netacs.org The structure of this compound is well-suited for adaptation into such probes.
For PET imaging, the pyrrolidine ring can be incorporated into ligands that target specific proteins or receptors in the body. The nitrogen atom provides a convenient handle for attaching a chelating agent, such as DOTA, which can then be used to complex a positron-emitting radionuclide like Gallium-68 (68Ga). researchgate.netresearchgate.net Pyrrolidine-based boronic acid derivatives, for example, have been successfully developed as PET tracers for targeting Fibroblast Activation Protein (FAP), which is overexpressed in many cancers. researchgate.netresearchgate.net The development of such probes is critical for non-invasive diagnosis and monitoring of diseases.
In the realm of fluorescence imaging, the pyrrolidine moiety can be conjugated to a fluorophore. The resulting probe could be designed to detect specific analytes, such as reactive oxygen species like the hydroxyl radical (•OH), in living cells. aatbio.comnih.gov The design of such probes often involves a "turn-on" mechanism where the fluorescence is quenched until the probe interacts with its target, providing a high signal-to-noise ratio for imaging. nih.gov The physicochemical properties of the this compound scaffold can be tuned through derivatization to optimize cell permeability, target specificity, and fluorescence response.
| Imaging Modality | Probe Design Principle | Example Application | Key Pyrrolidine Role |
| PET | Conjugation of a chelator (e.g., DOTA) and radiolabeling (e.g., 68Ga). | Cancer imaging by targeting FAP. researchgate.netresearchgate.net | Scaffold for ligand targeting and chelator attachment. |
| Fluorescence | Conjugation to a fluorophore with a target-responsive switch. | Detection of hydroxyl radicals in cells. aatbio.com | Structural component to tune solubility and cell permeability. |
Integration with Flow Chemistry and Automated Synthesis
Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. These technologies are highly applicable to the synthesis of chiral pyrrolidines like this compound and its derivatives.
Continuous flow chemistry offers significant advantages, including rapid reaction times, precise control over temperature and pressure, and enhanced safety when handling hazardous reagents. A highly diastereoselective continuous flow protocol has been successfully used to establish a library of α-chiral pyrrolidines with reaction times as short as 150 seconds. rsc.org Such a methodology could be adapted for the synthesis of this compound, enabling rapid, cost-effective, and scalable production. rsc.org The gram-scale synthesis of drug precursors has been demonstrated using these techniques, highlighting their potential for industrial applications. rsc.orgacs.org
Automated synthesis platforms, often coupled with flow reactors, allow for the rapid creation of large libraries of chemical compounds. This diversity-oriented synthesis is invaluable in drug discovery for exploring structure-activity relationships (SAR). By systematically varying the substituents on the this compound core, automated systems can generate hundreds or thousands of unique derivatives for high-throughput screening.
Computational Design of Advanced Derivatives
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of novel molecules with enhanced potency and selectivity. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are being applied to pyrrolidine-based compounds to accelerate the development of new therapeutic agents. nih.govscispace.com
The process begins with identifying a biological target, such as an enzyme or receptor implicated in a disease. The this compound structure can then be used as a starting scaffold in a computational design workflow.
Molecular Docking : This technique predicts the preferred orientation of the designed molecule when bound to its target. For example, docking studies of pyrrolidine derivatives into the active site of influenza neuraminidase have identified key amino acid residues (Trp178, Arg371, and Tyr406) that are crucial for binding. nih.gov Similar studies could be performed to guide the modification of the this compound scaffold to maximize interactions with a chosen target. researchgate.netmdpi.com
3D-QSAR Modeling : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org These models can identify which structural features (e.g., steric bulk, electrostatic potential) are critical for activity. nih.govnih.gov For instance, a 3D-QSAR model of cyanopyrrolidine derivatives as DPP-IV inhibitors highlighted the importance of steric descriptors at specific points around the molecule. jcdronline.org Such a model could be built for this compound derivatives to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. scispace.com
By integrating these computational approaches, researchers can intelligently design advanced derivatives of this compound with optimized properties for specific biological applications, significantly reducing the time and cost associated with traditional trial-and-error discovery methods.
Q & A
Q. What are the common synthetic routes for 4-Methoxypyrrolidin-3-ol, and what reagents are typically employed?
The synthesis often involves cyclization of substituted diols or amino alcohols. For example, chlorination of 1,4-dichloro-2-butanol followed by reaction with methylamine under controlled conditions (120°C, 10h) yields pyrrolidine derivatives . Oxidation and reduction steps may use KMnO₄ or LiAlH₄, while nucleophilic substitution (e.g., methoxy group introduction) employs reagents like methyl iodide in basic media . Purification typically involves vacuum distillation or recrystallization from methanol .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and substituent positions, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, methoxy) . X-ray crystallography may resolve absolute configuration in chiral derivatives .
Q. What factors influence the stability of this compound during storage?
The compound is hygroscopic and prone to oxidation. Storage at 2–8°C under inert gas (argon/nitrogen) in amber vials is recommended. Stabilizers like BHT (butylated hydroxytoluene) may mitigate degradation .
Advanced Research Questions
Q. How does stereochemistry at the 3-position affect the biological activity of this compound derivatives?
Enantiomers exhibit distinct interactions with biological targets. For example, (S)-isomers may show higher affinity for enzymes like phosphoribosyltransferases due to spatial compatibility with active sites. Chiral chromatography (e.g., using cellulose-based CSPs) separates enantiomers, and molecular docking studies correlate configuration with activity .
Q. What strategies optimize reaction yields in the synthesis of this compound analogs?
Catalyst screening (e.g., palladium for cross-coupling) and solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) improve efficiency. Microwave-assisted synthesis reduces reaction time (e.g., from 30h to 2h for cyclization) . Kinetic studies using LC-MS monitor intermediate formation to adjust stoichiometry .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Meta-analysis of assay conditions (e.g., cell lines, concentration ranges) identifies variability. Orthogonal assays (e.g., enzymatic vs. cell-based) validate targets. Computational models (QSAR) reconcile discrepancies by highlighting substituent effects on bioactivity .
Q. What role does the methoxy group play in the compound’s pharmacokinetic properties?
The methoxy group enhances metabolic stability by reducing CYP450-mediated oxidation. LogP calculations and in vitro microsomal assays quantify metabolic half-life, while substituent modifications (e.g., replacing methoxy with ethoxy) assess structure-property relationships .
Q. Which methods are effective for separating this compound enantiomers on a preparative scale?
Simulated Moving Bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves high throughput. Enzymatic resolution using lipases or esterases selectively modifies one enantiomer for easier isolation .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, goggles) due to irritant properties (Risk Code: 36/37/38). Work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate, and dispose via incineration .
Q. How can solvent choice impact the compound’s reactivity in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states, accelerating reactions. Protic solvents (e.g., methanol) may protonate nucleophiles, reducing efficacy. Solvent-free conditions under ball-milling offer greener alternatives for methoxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
